molecular formula C17H12ClNO2 B11835899 4-Benzoyl-6-chloro-2-methylisoquinolin-3(2H)-one CAS No. 112780-92-4

4-Benzoyl-6-chloro-2-methylisoquinolin-3(2H)-one

Katalognummer: B11835899
CAS-Nummer: 112780-92-4
Molekulargewicht: 297.7 g/mol
InChI-Schlüssel: KTAOVSRSPBGPAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzoyl-6-chloro-2-methylisoquinolin-3(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzoyl group, a chloro substituent, and a methyl group attached to the isoquinoline core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-6-chloro-2-methylisoquinolin-3(2H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of Isoquinoline Core: Starting from a suitable precursor such as 2-methylbenzaldehyde, the isoquinoline core can be formed through a Pomeranz-Fritsch reaction.

    Introduction of Chloro Group: Chlorination of the isoquinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Benzoylation: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzoyl-6-chloro-2-methylisoquinolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoquinolines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Benzoyl-6-chloro-2-methylisoquinolin-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Benzoylisoquinoline: Lacks the chloro and methyl substituents.

    6-Chloro-2-methylisoquinoline: Lacks the benzoyl group.

    2-Methylisoquinolin-3(2H)-one: Lacks the benzoyl and chloro substituents.

Uniqueness

4-Benzoyl-6-chloro-2-methylisoquinolin-3(2H)-one is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

112780-92-4

Molekularformel

C17H12ClNO2

Molekulargewicht

297.7 g/mol

IUPAC-Name

4-benzoyl-6-chloro-2-methylisoquinolin-3-one

InChI

InChI=1S/C17H12ClNO2/c1-19-10-12-7-8-13(18)9-14(12)15(17(19)21)16(20)11-5-3-2-4-6-11/h2-10H,1H3

InChI-Schlüssel

KTAOVSRSPBGPAY-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2C=CC(=CC2=C(C1=O)C(=O)C3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.